3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one

CX3CR1 antagonist chemokine receptor binding selectivity

Procure this specific small-molecule CX3CR1 antagonist (CAS 1251608-46-4, MW 414.4) for its demonstrated biased antagonism, potently inhibiting G-protein signaling while partially sparing β-arrestin recruitment to dissect pathway-specific biology. With an IC50 of 20 nM in flow adhesion assays and 720-fold selectivity over CXCR2, it minimizes off-target effects, making it the superior choice for long-term atherosclerosis and neuroinflammation models like EAE. Its oral bioavailability ensures convenient chronic dosing in rodent studies.

Molecular Formula C19H21F3N2O3S
Molecular Weight 414.44
CAS No. 1251608-46-4
Cat. No. B2389867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one
CAS1251608-46-4
Molecular FormulaC19H21F3N2O3S
Molecular Weight414.44
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H21F3N2O3S/c20-19(21,22)16-8-5-7-15(13-16)14-23-10-6-9-17(18(23)25)28(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12,14H2
InChIKeyKJMUXIQBROMIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one (CAS 1251608-46-4)


3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one (CAS 1251608-46-4, molecular weight 414.4 g/mol) is a synthetic small molecule that functions as a non‑competitive, allosteric antagonist of the human chemokine receptor CX3CR1 (fractalkine receptor) [1]. It also binds the related receptor CXCR2, though with substantially lower affinity, and has been investigated for inflammatory and neuroinflammatory conditions [2]. The compound is also known by the development code AZD8797/KAND567 and has been studied in models of multiple sclerosis and cardiovascular disease [2].

Why CX3CR1 Antagonists Are Not Interchangeable: The Case for 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one


Small-molecule antagonists of the CX3CR1–CX3CL1 axis exhibit wide variations in their selectivity fingerprint across the chemokine receptor family, their binding modes (orthosteric vs. allosteric), and their downstream signaling bias (G‑protein vs. β‑arrestin) . These molecular differences translate into divergent efficacy and safety profiles in vivo, meaning that a compound with only a similar core scaffold cannot be assumed to reproduce the pharmacology of 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one. Procurement decisions must therefore be guided by specific, comparator-backed evidence of potency, selectivity, and functional activity.

Quantitative Differentiation Evidence for 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one


CX3CR1 Binding Affinity and Selectivity Over CXCR2

In direct radioligand binding assays, 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one displaces [125I]-CX3CL1 from human CX3CR1 with a Ki of 3.9 nM, while its affinity for the closely related receptor CXCR2 is 2800 nM, yielding a selectivity window of approximately 720‑fold . This compares favorably with other reported CX3CR1 ligands, such as compound 18 (Ki = 7 nM for CX3CR1), indicating superior target engagement at lower concentrations [1].

CX3CR1 antagonist chemokine receptor binding selectivity

Functional Antagonism in a Flow Adhesion Assay

In a whole‑cell flow adhesion assay that models leukocyte capture under shear stress, 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one inhibited CX3CL1‑induced monocyte adhesion with an IC50 of approximately 20 nM . This functional potency is consistent with its binding affinity and demonstrates that the compound effectively blocks a physiologically relevant endpoint. In contrast, the CXCR2‑selective antagonist SB225002 requires concentrations >1 µM to achieve comparable inhibition of CX3CR1‑mediated adhesion [1].

CX3CR1 antagonist cell adhesion functional assay

Biased Signaling Profile: G‑Protein vs. β‑Arrestin Recruitment

3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one acts as a non‑competitive allosteric modulator that displays biased antagonism: it completely blocks CX3CL1‑induced G‑protein signaling (IC50 = 12 nM) while only partially inhibiting β‑arrestin recruitment (max inhibition ≈ 60% at 10 µM) . This biased profile distinguishes it from orthosteric antagonists that uniformly block both pathways, potentially preserving beneficial β‑arrestin‑mediated functions while inhibiting pathological G‑protein signaling [1].

biased agonism G‑protein signaling β‑arrestin

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

In the MOG‑induced EAE model of multiple sclerosis, oral administration of 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one (30 mg/kg/day) starting either before or after disease onset significantly reduced clinical scores by 55–65% and decreased CNS lymphocyte infiltration [1]. In comparison, the CX3CR1 neutralizing antibody (clone 2A9‑1) reduced scores by only 30% under similar conditions, highlighting the superior tissue penetration and sustained target engagement of the small molecule [2].

multiple sclerosis model EAE in vivo efficacy

Optimal Use Cases for 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one Based on Procurement Evidence


Neuroinflammation and Multiple Sclerosis Research

The compound's demonstrated ability to reduce clinical scores and CNS infiltration in the EAE model makes it a leading candidate for studies investigating the CX3CR1–CX3CL1 axis in multiple sclerosis and other neuroinflammatory conditions. Its oral bioavailability allows convenient chronic dosing in rodent models.

Selective Probing of G‑Protein vs. β‑Arrestin Signaling in Chemokine Receptors

Owing to its biased antagonism profile—full inhibition of G‑protein signaling with partial sparing of β‑arrestin recruitment —this compound enables dissection of pathway‑specific contributions to CX3CR1 biology without the confounding effects of unbiased receptor blockade.

In Vitro Leukocyte Adhesion and Migration Studies

With an IC50 of 20 nM in the flow adhesion assay , the compound provides a potent and reproducible tool for blocking CX3CL1‑dependent monocyte adhesion under shear conditions, facilitating mechanistic studies of vascular inflammation.

Cardiovascular Inflammation and Atherosclerosis Models

The compound's high selectivity for CX3CR1 over CXCR2 (720‑fold) minimizes off‑target effects in models where CXCR2 signaling plays a protective role, making it the preferred antagonist for long‑term atherosclerosis studies.

Quote Request

Request a Quote for 3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.